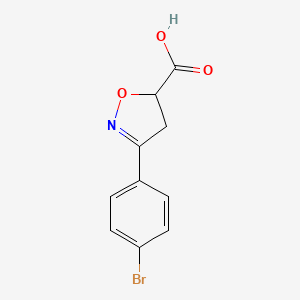
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
Overview
Description
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as BPOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPOC is a heterocyclic compound that contains both an oxazole and carboxylic acid functional group. This compound has been shown to have a wide range of potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Material Science
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, while not directly mentioned, is related to broader categories of organic compounds, including oxazoles and carboxylic acids, which have been extensively studied for their versatile applications in synthetic chemistry and material science. Oxazole derivatives, like benzoxazoles, have profound impacts on medicinal chemistry due to their pharmacological activities. Microwave-assisted synthesis techniques have been developed to increase the diversity and speed of research in modern chemistry, particularly for benzoxazole derivatives, highlighting the potential for developing efficient synthetic pathways for related oxazole compounds (Özil & Menteşe, 2020).
Pharmacological Research
Carboxylic acids and their derivatives play a crucial role in drug development, serving as bioisosteres to improve pharmacological profiles. Research into novel carboxylic acid bioisosteres aims to find substitutes with enhanced bioactivity, selectivity, or physiochemical properties, which could be relevant for derivatives of this compound in developing new therapeutic agents (Horgan & O’ Sullivan, 2021).
Antimicrobial and Antioxidant Activities
Studies on carboxylic acid compounds, including benzoic, cinnamic, and caffeic acids, reveal structure-related biological activities, such as antioxidant and antimicrobial effects. These activities are influenced by structural factors like the number of hydroxyl groups and conjugated bonds. For instance, rosmarinic acid exhibits the highest antioxidant activity among the studied carboxylic acids, suggesting that structural modifications in related compounds could enhance their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of carboxylic acids, including oxazole-based compounds, are explored for their potential in liquid-liquid extraction processes. These processes are crucial for recovering carboxylic acids from aqueous streams, which is essential for producing bio-based plastics. Research into novel solvents and techniques for carboxylic acid recovery reflects the environmental applications of these compounds and their derivatives (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as boron reagents, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities . These activities suggest that these compounds may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s structure, including factors such as its lipophilicity and water solubility, can influence these properties .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the stability of similar compounds, such as boron reagents, can be influenced by factors such as air and moisture . These environmental factors can potentially affect the compound’s action and efficacy.
properties
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHEEPMKFZLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
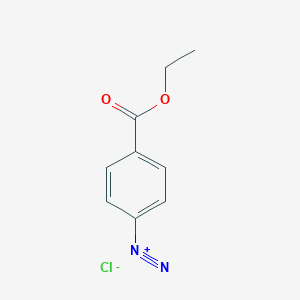

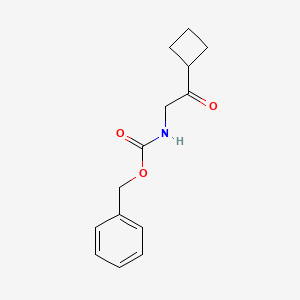



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
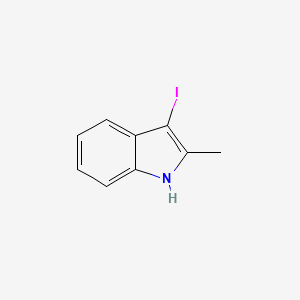
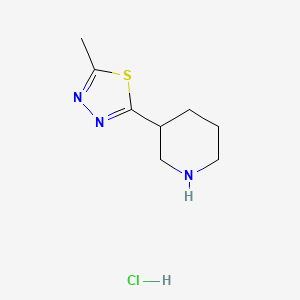
![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)